molecular formula C15H19NO4 B488573 pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate CAS No. 638141-99-8

pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

Cat. No.: B488573
CAS No.: 638141-99-8
M. Wt: 277.31g/mol
InChI Key: WIFFYZRJPSZWBW-UHFFFAOYSA-N
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Description

Pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate typically involves the following steps:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Esterification: The benzoxazole core can be esterified with pentanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Using large-scale reactors to carry out the cyclization and esterification reactions.

    Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate exerts its effects can involve:

    Molecular Targets: Interaction with specific enzymes, receptors, or other biomolecules.

    Pathways: Modulation of biochemical pathways, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
  • Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
  • Propyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

Properties

IUPAC Name

pentyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-3-4-5-8-19-14(17)10-16-12-9-11(2)6-7-13(12)20-15(16)18/h6-7,9H,3-5,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFFYZRJPSZWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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